LogP Differentiation: 6-Ethyl vs. 6-Methyl and Nipecotic Acid
6-Ethylpiperidine-3-carboxylic acid exhibits a computed LogP of 0.8492, substantially higher than that of 6-methylpiperidine-3-carboxylic acid (XLogP3-AA = −2) and nipecotic acid (LogP = −0.04) [1]. This difference translates to an approximately 700‑fold increase in octanol–water partition coefficient relative to the 6‑methyl analog.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 0.8492 |
| Comparator Or Baseline | 6-Methylpiperidine-3-carboxylic acid XLogP3-AA = −2; Nipecotic acid LogP = −0.04 |
| Quantified Difference | ΔLogP ≈ 2.85 vs. 6-methyl; ΔLogP ≈ 0.89 vs. nipecotic acid |
| Conditions | Computed values from vendor and PubChem databases (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity is expected to improve passive membrane permeability and oral absorption potential, making the 6‑ethyl derivative a preferred starting point for CNS‑penetrant compound optimization.
- [1] PubChem. 6-Methylpiperidine-3-carboxylic acid – CID 13658611. https://pubchem.ncbi.nlm.nih.gov/compound/13658611 (accessed 2026-05-06). View Source
